molecular formula C10H16N2O3 B2512530 tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate CAS No. 1932029-59-8

tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

Cat. No.: B2512530
CAS No.: 1932029-59-8
M. Wt: 212.249
InChI Key: UNVNZVOSYRUJTH-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a tert-butyl group, a cyano group, and a hydroxyl group attached to a pyrrolidine ring. The presence of two chiral centers at the 2R and 4R positions adds to its complexity and potential for stereospecific interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include interactions with metal catalysts and substrates, leading to stereoselective transformations.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2R,4R)-2-aminomethyl-4-fluoropyrrolidine-1-carboxylate
  • tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate is unique due to the presence of both a cyano and a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its dual chiral centers also provide opportunities for stereospecific interactions, making it valuable in asymmetric synthesis and chiral drug development.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

tert-butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNZVOSYRUJTH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.